molecular formula C15H17NO4 B5822278 N,N-diethyl-8-methoxy-2-oxochromene-3-carboxamide

N,N-diethyl-8-methoxy-2-oxochromene-3-carboxamide

Cat. No.: B5822278
M. Wt: 275.30 g/mol
InChI Key: LPHPNGAUKCBUCW-UHFFFAOYSA-N
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Description

N,N-diethyl-8-methoxy-2-oxochromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique chemical structure and promising biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-8-methoxy-2-oxochromene-3-carboxamide typically involves the cyclocondensation of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate. The reaction is catalyzed by piperidine under fusion conditions . The resulting product, ethyl 8-methoxycoumarin-3-carboxylate, is then subjected to further reactions to introduce the N,N-diethyl group and form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using alternative solvents, and employing continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-8-methoxy-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Various substituted chromene derivatives

Scientific Research Applications

N,N-diethyl-8-methoxy-2-oxochromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by targeting specific molecular pathways. For instance, it has been shown to inhibit β-tubulin polymerization and activate caspase-3/7 proteins, leading to apoptosis in cancer cells . These actions make it a promising candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • 8-methoxy-2-oxochromene-3-carboxamide
  • 8-methoxycoumarin-3-carboxylic acid
  • 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid amide

Uniqueness

N,N-diethyl-8-methoxy-2-oxochromene-3-carboxamide stands out due to its N,N-diethyl substitution, which enhances its biological activity and specificity compared to other similar compounds. This unique structural feature contributes to its potent anticancer and antimicrobial properties .

Properties

IUPAC Name

N,N-diethyl-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-4-16(5-2)14(17)11-9-10-7-6-8-12(19-3)13(10)20-15(11)18/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHPNGAUKCBUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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